molecular formula C8H6N2O4W B6309670 Bis(acetonitrile)tetracarbonyltungsten(0) CAS No. 16800-45-6

Bis(acetonitrile)tetracarbonyltungsten(0)

Cat. No. B6309670
CAS RN: 16800-45-6
M. Wt: 377.98 g/mol
InChI Key: HZDJYFOOEZOOOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Bis(acetonitrile)tetracarbonyltungsten(0) is a coordination compound consisting of a tungsten atom surrounded by four carbon monoxide ligands and two acetonitrile ligands. It is also known as tungsten carbonyl and is used in a variety of scientific research applications. This compound has been studied extensively due to its unique properties, including its ability to form strong bonds with other molecules, its high stability, and its ability to act as a catalyst in chemical reactions. In

Scientific Research Applications

Bis(acetonitrile)tetracarbonyltungsten(0) has been used in a variety of scientific research applications. It has been used as a catalyst in organic synthesis, as a reagent in the synthesis of other compounds, as a starting material for the synthesis of other compounds, and as a ligand in coordination chemistry. It has also been used in the study of the structure and reactivity of organic molecules, and in the study of the catalytic properties of metal complexes.

Mechanism of Action

The mechanism of action of bis(acetonitrile)tetracarbonyltungsten(0) is not fully understood. However, it is believed that the tungsten atom acts as a Lewis acid, and the acetonitrile ligands act as Lewis bases. This interaction results in the formation of a coordination complex, which can then act as a catalyst in chemical reactions.
Biochemical and Physiological Effects
Bis(acetonitrile)tetracarbonyltungsten(0) has been studied for its potential biochemical and physiological effects. Studies have demonstrated that this compound can act as an antioxidant, and may have anti-inflammatory and anti-cancer properties. It has also been shown to have an effect on the metabolism of glucose, and may be useful in the treatment of diabetes.

Advantages and Limitations for Lab Experiments

The use of bis(acetonitrile)tetracarbonyltungsten(0) in laboratory experiments has several advantages and limitations. The main advantage is that it is highly stable and can be used as a catalyst in a variety of reactions. Additionally, it is relatively inexpensive and easy to obtain. However, it is also highly toxic and should be handled with extreme caution.

Future Directions

The potential applications of bis(acetonitrile)tetracarbonyltungsten(0) are vast and the possibilities for future research are numerous. Further research is needed to understand the biochemical and physiological effects of this compound, as well as its potential therapeutic applications. Additionally, further research is needed to understand the mechanism of action of this compound and to develop new methods for its synthesis. Finally, further research is needed to explore the potential of this compound as a catalyst for other reactions, as well as its potential use in the synthesis of other compounds.

Synthesis Methods

Bis(acetonitrile)tetracarbonyltungsten(0) can be synthesized using a variety of methods. The most common method is the reaction of tungsten hexacarbonyl with acetonitrile in the presence of a base such as potassium carbonate. This reaction produces a complex mixture of tungsten carbonyl compounds, including bis(acetonitrile)tetracarbonyltungsten(0). Other methods of synthesis include the reaction of tungsten hexacarbonyl with acetonitrile in the presence of an acid such as hydrochloric acid, and the reaction of tungsten hexacarbonyl with acetonitrile in the presence of an acid such as sulfuric acid.

properties

IUPAC Name

acetonitrile;carbon monoxide;tungsten
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C2H3N.4CO.W/c2*1-2-3;4*1-2;/h2*1H3;;;;;
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZDJYFOOEZOOOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#N.CC#N.[C-]#[O+].[C-]#[O+].[C-]#[O+].[C-]#[O+].[W]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O4W
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.08.13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Bis(acetonitrile)tetracarbonyltungsten(0)

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